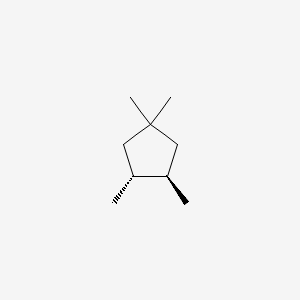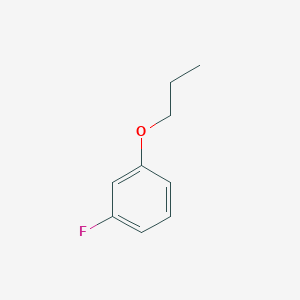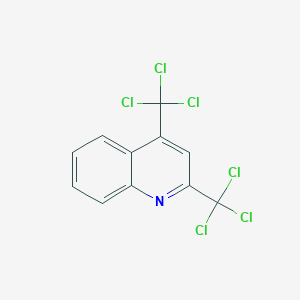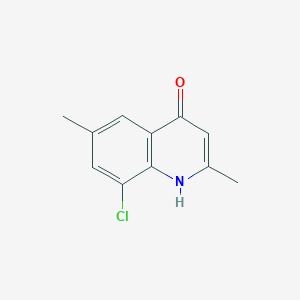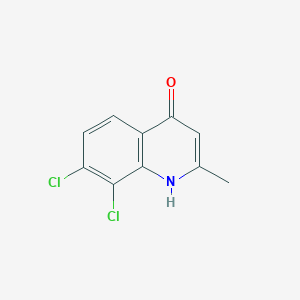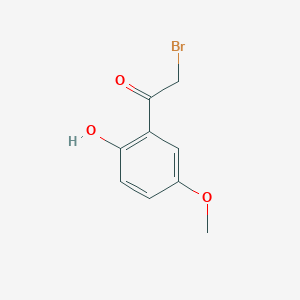
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Descripción general
Descripción
“2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of acetophenone, where the acetophenone core is substituted with a bromo group, a hydroxy group, and a methoxy group .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of bromine on paeonol (2-hydroxy-4-methoxyacetophenone), in methylene chloride at room temperature . This reaction yields the product in a quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromo group, a hydroxy group, and a methoxy group attached to an acetophenone core . The IUPAC Standard InChI for this compound is InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 .Aplicaciones Científicas De Investigación
Metabolic Pathways and Identification
Metabolism in Rats : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others. This suggests multiple metabolic pathways for substances related to 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (Kanamori et al., 2002).
Pyrolysis Products : Research on the pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) identified several products, demonstrating the compound's chemical behavior under heat (Texter et al., 2018).
Synthetic Applications
Enantiomerically Pure Synthesis : A study developed a method for synthesizing enantiomerically pure derivatives of bromo- and chlorophenyl ethanones, including compounds related to this compound, highlighting its potential in enantioselective synthesis (Zhang et al., 2014).
Selective Bromination : Research on selective α-monobromination of alkylaryl ketones, including related compounds, shows the compound's utility in specialized chemical reactions (Ying, 2011).
Improvement in Synthetic Technology : A study on the improvement of synthetic technology for related bromophenyl ethanones demonstrates advancements in the synthesis processes for such compounds (Yu-feng, 2013).
Biological Activity
Anti-inflammatory Derivatives : A study synthesized derivatives of methoxyphenyl-triazole-thiols, indicating potential biological activities for related compounds (Labanauskas et al., 2004).
- activities, suggesting potential biomedical applications for similar compounds (Nagamani et al., 2018).
Crystallography and Structure Analysis
Crystal Structure Determination : The crystal structure of related compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, has been determined, contributing to the understanding of molecular configurations and interactions (Hibbs et al., 2003).
Synthesis and Structure Analysis : Studies on the synthesis and crystal structure of bromophenyl-(phenyl) methanones provide insights into the structural characteristics of these compounds (Kudelko et al., 2007).
Mecanismo De Acción
While the exact mechanism of action for “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” is not well-studied, it is known that bromoacetophenone derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs) by covalently alkylating the conserved catalytic cysteine in the PTP active site .
Direcciones Futuras
The future directions for research on “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” could include further studies on its potential as a protein tyrosine phosphatase inhibitor . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.
Propiedades
IUPAC Name |
2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEOHUHOTMQILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628891 | |
| Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203524-87-2 | |
| Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




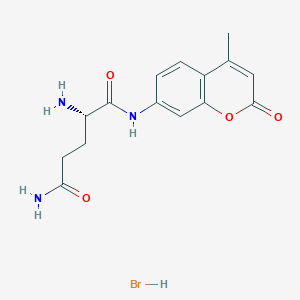
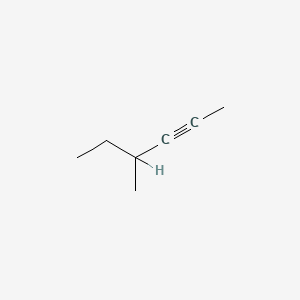

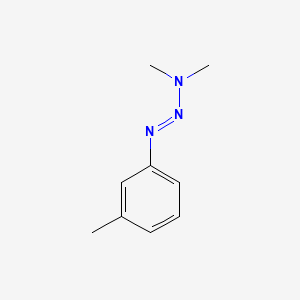
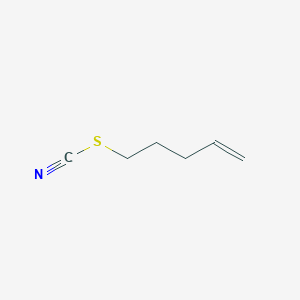
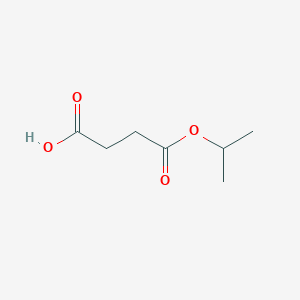

![Indeno[1,2,3-fg]naphthacene](/img/structure/B3367996.png)
